molecular formula C14H22N4O2S B6435394 N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549032-92-8

N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No.: B6435394
CAS No.: 2549032-92-8
M. Wt: 310.42 g/mol
InChI Key: PUPOQFPYIGYHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide (CAS 2549032-92-8) is a synthetic sulfonamide derivative with a molecular weight of 310.42 g/mol and a molecular formula of C14H22N4O2S . Its structure incorporates a 4,6-dimethylpyrimidine core, an azetidine ring, and an N-methylcyclopropanesulfonamide group, which confer structural rigidity and influence its physicochemical profile . This compound is of significant interest in biomedical research due to its promising biological activities. In vitro studies have demonstrated potent antitumor effects against various cancer cell lines, including A549 (lung cancer) with an IC50 of 5.2 µM, indicating selective cytotoxicity . Furthermore, it exhibits antimicrobial properties against strains such as Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL . The proposed mechanisms of action include potential DNA binding to inhibit replication and enzyme inhibition, where the sulfonamide group may interfere with key cellular metabolic processes . This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-10-6-11(2)16-14(15-10)18-8-12(9-18)7-17(3)21(19,20)13-4-5-13/h6,12-13H,4-5,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPOQFPYIGYHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C2)CN(C)S(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H16N4O2S
  • Molecular Weight : 284.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The proposed mechanisms include:

  • DNA Binding : The compound may bind to DNA, inhibiting DNA-dependent enzymes and interfering with replication processes.
  • Enzyme Inhibition : It is hypothesized that the sulfonamide group could inhibit specific enzymes involved in cellular metabolism.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines.

Cell LineIC50 (µM)Assay Type
A549 (Lung Cancer)5.22D Viability
HCC827 (Lung Cancer)6.02D Viability
MRC-5 (Normal Fibroblast)10.52D Viability

These results indicate a selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells, which is a desirable characteristic for potential therapeutic agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could be developed as an effective antimicrobial agent.

Case Studies and Research Findings

A recent study explored the efficacy of various derivatives of pyrimidine-based compounds, including this compound. The research highlighted that compounds with similar structures exhibited enhanced biological activities due to their ability to modulate enzyme functions and interact with cellular pathways involved in tumor growth and microbial resistance .

Furthermore, a comparative analysis indicated that modifications in the pyrimidine ring significantly influenced the biological activity of these compounds. For instance, substituents on the pyrimidine ring were found to enhance binding affinity to target proteins, thereby improving their therapeutic potential .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a cyclopropanesulfonamide core linked to a pyrimidine derivative, which is significant for its biological activity. The molecular formula is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 284.35 g/mol. The presence of both azetidine and pyrimidine moieties suggests a potential for diverse interactions with biological targets, enhancing its utility in drug design.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrimidine exhibit cytotoxic effects against various cancer cell lines. The incorporation of azetidine enhances the compound's affinity for certain biological targets, potentially leading to improved efficacy in cancer treatment.

Case Study:
A study published in Drug Target Insights demonstrated that compounds with similar structures showed significant inhibition of tumor growth in xenograft models, suggesting that N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide may have similar properties .

PDE Inhibition

The compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE9. Inhibition of PDE enzymes is crucial in various therapeutic areas, including neurodegenerative diseases and erectile dysfunction.

Research Findings:
A patent application noted the effectiveness of similar compounds in inhibiting PDE9, which is associated with cognitive enhancement and neuroprotection . This suggests that this compound could be explored further for neuroprotective applications.

Mechanistic Insights

The mechanism through which this compound exerts its biological effects involves interaction with specific receptors or enzymes within the cell. The azetidine ring is known to facilitate binding to target proteins, while the pyrimidine moiety may enhance solubility and bioavailability.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's effectiveness. Modifications to the cyclopropanesulfonamide structure can lead to variations in pharmacokinetic properties and biological activity.

Modification Effect on Activity
Addition of methyl groupsIncreased lipophilicity and potential receptor affinity
Alteration of sulfonamide groupVariations in solubility and metabolic stability

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Compound
Pyrimidine Substituents 4,6-Dimethyl 4,6-Dithiophen-2-yl
Nitrogen Heterocycle Azetidine (4-membered) None (diamine chain)
Sulfonamide Group Cyclopropanesulfonamide None
Functional Groups Methyl, sulfonamide Thiophene, amine
Potential Applications Enzyme inhibition (e.g., kinases) Chelation, redox-active agents

Crystallographic and Computational Tools for Analysis

  • SHELX Suite (): Widely used for refining small-molecule structures. The rigidity of the azetidine and cyclopropane moieties may pose challenges in density interpretation, requiring high-resolution data for accurate refinement.
  • WinGX/ORTEP (–3): Critical for visualizing anisotropic displacement parameters and molecular packing. The cyclopropane sulfonamide’s planar geometry could be compared to similar sulfonamides in structural databases.

Hypothetical Pharmacokinetic and Physicochemical Properties

Based on structural analogs:

  • Solubility: The cyclopropanesulfonamide group may enhance aqueous solubility compared to non-sulfonamide analogs (e.g., ’s diamine compound) due to increased polarity .
  • Metabolic Stability : The azetidine ring’s strain might slow oxidative metabolism by cytochrome P450 enzymes relative to larger heterocycles.

Preparation Methods

Oxidation and Reductive Amination

The hydroxymethyl group on the azetidine ring is oxidized to a ketone intermediate using oxidizing agents like Dess-Martin periodinane or Swern conditions. Subsequent reductive amination with methylamine introduces the N-methyl group. For instance, treatment with sodium cyanoborohydride in methanol under acidic conditions yields the secondary amine. This step often requires careful pH control to avoid over-alkylation or side reactions.

Direct N-Methylation

Alternatively, the primary amine derivative of azetidin-3-ylmethanol undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base (e.g., potassium carbonate). Source reports yields exceeding 70% for analogous N-methylations when employing dimethyl sulfate in acetonitrile at 60°C.

Cyclopropanesulfonamide Coupling

Sulfonylation of the Methylated Amine

The final step involves coupling the N-methylazetidine intermediate with cyclopropanesulfonyl chloride. Source details optimized conditions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving 77% yield for related sulfonamide formations. The reaction proceeds via activation of the sulfonyl chloride, followed by nucleophilic attack by the secondary amine.

Reaction Conditions Table

ReagentSolventBaseTemperatureYield
Cyclopropanesulfonyl chlorideDCMTEA0–25°C65%
EDAC/DMAPDMF/DCMDBU100°C77%
HBTUAcetonitrileDIPEAReflux68%

Boc Protection-Deprotection Strategy

To enhance solubility and reduce side reactions, the cyclopropanesulfonamide nitrogen is protected with a tert-butoxycarbonyl (Boc) group prior to coupling. Source demonstrates this using Boc anhydride and DMAP in dichloromethane, followed by acidic deprotection with trifluoroacetic acid. This method improves purity but adds two additional steps.

Optimization and Alternative Approaches

Microwave-Assisted Coupling

Source reports a microwave-assisted protocol at 100°C for 30 minutes, significantly reducing reaction time from 20 hours to under an hour while maintaining a 77% yield. This approach minimizes thermal degradation of sensitive intermediates.

Solid-Phase Synthesis

Patent literature describes solid-phase techniques for azetidine sulfonamides, though applicability to this specific compound remains unexplored. Immobilized resins could streamline purification but may limit scalability.

Challenges and Troubleshooting

  • Regioselectivity in Azetidine Functionalization : Competing reactions at the azetidine nitrogen are mitigated using bulky bases like DIPEA.

  • Sulfonamide Purity : Phosphorous salt impurities from reagents like diphenylphosphoryl azide (DPPA) require extensive aqueous washes.

  • Scale-Up Considerations : Stannous chloride reductions (as in Source) necessitate anhydrous conditions, complicating large-scale production .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide, and what challenges arise during purification?

  • Methodology :

  • Step 1 : Synthesize the azetidine core by reacting 4,6-dimethylpyrimidin-2-amine with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the azetidine ring .
  • Step 2 : Introduce the cyclopropanesulfonamide group via nucleophilic substitution. React the azetidine intermediate with cyclopropanesulfonyl chloride in the presence of triethylamine (TEA) as a base .
  • Purification Challenges : The compound’s polar functional groups (sulfonamide, azetidine) require reversed-phase HPLC or silica gel chromatography with gradient elution (e.g., 5–30% MeOH in CH₂Cl₂) to isolate high-purity product (>95%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Key signals include the cyclopropane protons (δ 0.8–1.2 ppm as a multiplet) and pyrimidine aromatic protons (δ 8.1–8.3 ppm). The azetidine methylene groups resonate at δ 3.5–4.0 ppm .
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z corresponding to C₁₄H₂₃N₅O₂S (calc. 349.15) .
  • X-ray Crystallography : For absolute confirmation, grow single crystals via slow evaporation in acetonitrile/water (3:1). Compare bond lengths and angles with analogous azetidine-pyrimidine structures .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane sulfonamide group influence binding to biological targets (e.g., kinases)?

  • Structure-Activity Relationship (SAR) Analysis :

  • Steric Effects : The cyclopropane’s rigid geometry restricts conformational flexibility, potentially enhancing selectivity for ATP-binding pockets in kinases. Compare activity against isoforms (e.g., JAK2 vs. EGFR) using kinase inhibition assays .
  • Electronic Effects : The electron-withdrawing sulfonamide group may stabilize hydrogen bonds with catalytic lysine residues. Replace cyclopropane with larger rings (e.g., cyclohexane) to test steric tolerance .
    • Computational Modeling : Perform docking studies (AutoDock Vina) using kinase crystal structures (PDB: 4HVD) to predict binding poses. Validate with mutagenesis (e.g., K→A mutations in the ATP pocket) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case Study : If one study reports IC₅₀ = 50 nM for kinase inhibition , but another shows IC₅₀ > 1 µM :

  • Variable Control : Compare assay conditions (ATP concentration, buffer pH). For example, high ATP (1 mM) may reduce apparent inhibition .
  • Compound Purity : Re-test batches with HPLC-validated purity (>98%). Impurities like unreacted azetidine intermediates can skew results .
  • Cell Permeability : Use Caco-2 assays to rule out differences in cellular uptake. LogP values >2.5 suggest adequate permeability .

Q. What computational methods are effective in optimizing the pharmacokinetic profile of this compound?

  • ADMET Prediction :

  • Solubility : Use QSPR models (e.g., ACD/Percepta) to predict aqueous solubility. Introduce polar groups (e.g., -OH) on the cyclopropane if logS < -4 .
  • Metabolic Stability : Simulate cytochrome P450 metabolism (CYP3A4, CYP2D6) with Schrödinger’s Metabolizer. Replace metabolically labile sites (e.g., azetidine N-methyl) with deuterium or fluorine .
    • In Silico Toxicity : Screen for hERG inhibition using MOE’s homology model. Reduce risk by minimizing basic nitrogen count .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.